molecular formula C14H12N2O3S B6204864 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1341053-80-2

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B6204864
CAS No.: 1341053-80-2
M. Wt: 288.32 g/mol
InChI Key: JQXMZIKFARBGHD-UHFFFAOYSA-N
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Description

5-Amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound with a molecular formula of C14H12N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multiple steps, starting with the reaction of benzylamine with appropriate reagents to form the benzothiazole core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation, but it shows promise in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still being studied, but the compound's structure suggests potential interactions with key biological molecules.

Comparison with Similar Compounds

  • Saccharin: A well-known artificial sweetener with a similar benzothiazole core.

  • Benzisothiazolone derivatives: Compounds with similar heterocyclic structures used in various applications.

Uniqueness: 5-Amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione stands out due to its specific amino and benzyl groups, which contribute to its unique chemical and biological properties

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Properties

CAS No.

1341053-80-2

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

5-amino-2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H12N2O3S/c15-11-6-7-13-12(8-11)14(17)16(20(13,18)19)9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

JQXMZIKFARBGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(S2(=O)=O)C=CC(=C3)N

Purity

0

Origin of Product

United States

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